(S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Description

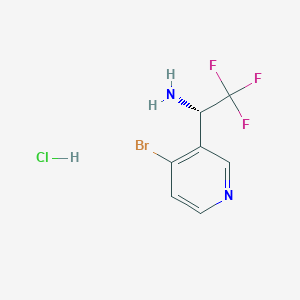

“(S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl” is a chiral amine hydrochloride salt featuring a pyridine ring substituted with a bromine atom at the 4-position and an (S)-configured trifluoroethylamine group at the 3-position. The compound’s molecular formula is C₇H₇BrClF₃N₂, with a molecular weight of 291.50 g/mol . The trifluoroethyl group enhances metabolic stability, while the bromine atom contributes to electronic modulation of the pyridine ring, influencing reactivity and binding interactions. This compound is likely utilized in pharmaceutical research, particularly in enzyme inhibition studies, given structural parallels to BACE1 inhibitors (e.g., ). Its synthesis typically involves HCl-mediated salt formation, as seen in analogous compounds .

Properties

Molecular Formula |

C7H7BrClF3N2 |

|---|---|

Molecular Weight |

291.49 g/mol |

IUPAC Name |

(1S)-1-(4-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |

InChI |

InChI=1S/C7H6BrF3N2.ClH/c8-5-1-2-13-3-4(5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |

InChI Key |

VPOVSXUHCDQZHO-RGMNGODLSA-N |

Isomeric SMILES |

C1=CN=CC(=C1Br)[C@@H](C(F)(F)F)N.Cl |

Canonical SMILES |

C1=CN=CC(=C1Br)C(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce the bromine atom at the 4-position.

Trifluoroethylation: The brominated pyridine is then subjected to a trifluoroethylation reaction to introduce the trifluoroethylamine group.

Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and ease of handling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions, while the trifluoroethylamine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Key structural analogues differ in bromine placement or additional substituents:

Key Observations :

- Positional Isomerism : Bromine placement (e.g., 4-bromo vs. 3-bromo) alters the pyridine ring’s electronic environment, impacting dipole moments and hydrogen-bonding capacity. For instance, a 4-bromo substituent may enhance electrophilicity at the 3-position, favoring nucleophilic interactions .

- Molecular Weight and Complexity : The dibromo derivative () and BACE1 inhibitor () exhibit higher molecular weights due to additional aromatic or heterocyclic groups, which may affect solubility and blood-brain barrier penetration .

Spectroscopic Differentiation

While NMR data for the target compound is unavailable, analogous compounds (e.g., ) highlight how substituent positions influence spectral profiles:

- 1H-NMR : A 4-bromo substituent on pyridine would deshield adjacent protons, causing distinct shifts compared to 2- or 3-bromo isomers. For example, in compound 1 from , aromatic proton shifts ranged from δ 6.8–8.2 ppm, varying with substituent electronegativity .

- 13C-NMR : Trifluoroethylamine carbons typically resonate near δ 120–125 ppm (CF₃) and δ 45–55 ppm (CH₂NH₂), with bromine-induced ring carbon shifts dependent on proximity .

Biological Activity

(S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS No. 1213540-54-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrF₃N₂ |

| Molecular Weight | 255.04 g/mol |

| CAS Number | 1213540-54-5 |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of (S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl primarily involves its interaction with various biological targets, particularly in the context of kinase inhibition. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

Case Study: Kinase Inhibition

A study highlighted the compound's potential as a kinase inhibitor. In vitro assays demonstrated that this compound exhibited significant inhibitory effects on specific kinases involved in tumorigenesis. The compound's IC50 values were found to be in the low nanomolar range for several targets, indicating potent activity.

Anti-inflammatory Activity

Research has also explored the anti-inflammatory properties of this compound. In a carrageenan-induced paw edema model, this compound showed a marked reduction in inflammation markers. The results indicated that the compound could inhibit the production of pro-inflammatory cytokines effectively.

Table: Summary of Biological Activities

| Activity Type | Assay Type | Result |

|---|---|---|

| Kinase Inhibition | In vitro kinase assays | Low nanomolar IC50 values |

| Anti-inflammatory | Carrageenan-induced edema | Significant reduction in edema |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties; however, detailed studies are necessary to confirm these findings.

Toxicity assessments indicate that while the compound shows promise as a therapeutic agent, further investigations are required to evaluate its safety profile comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.